molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1344682
CAS RN: 937650-48-1
M. Wt: 300.74 g/mol
InChI Key: SKQJNKCXEAWCGM-UHFFFAOYSA-N
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Description

“3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound. It is related to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have been studied extensively and have a variety of applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process can be catalyzed using a radical approach . The protodeboronation has been used in the formal total synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxadiazole ring attached to a phenyl ring through a benzyloxy group . The oxadiazole ring also has a chloromethyl group attached to it .

Scientific Research Applications

Synthesis and Mesomorphic Behavior

A series of 1,3,4-oxadiazole derivatives were synthesized and characterized to study their phase behaviors. Compounds exhibited cholesteric mesophases with wide temperature ranges, showing potential for liquid crystal applications. These compounds also displayed strong blue fluorescence emission, indicating their usefulness in photoluminescent materials (Han et al., 2010).

Antifungal Activity

Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with significant antifungal activity against various fungal pathogens. The compounds were synthesized using green chemistry tools and showed promising results in molecular docking studies, suggesting their potential as antifungal agents (Nimbalkar et al., 2016).

Herbicidal Activities

Research into the herbicidal activities of 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles has indicated that these compounds exhibit good herbicidal activity against certain crops and weeds. This study emphasizes the agricultural applications of 1,3,4-oxadiazole derivatives in controlling unwanted plant growth (Bao, 2008).

Antioxidant Properties

A novel series of 1,3,4-oxadiazole derivatives was designed and synthesized, showing significant antioxidant activities. These findings highlight the potential of such compounds in the development of new antioxidant agents for medical and nutritional applications (Rabie et al., 2016).

Fluoride Chemosensors

Compounds containing 1,3,4-oxadiazole groups have been explored as fluoride chemosensors. They demonstrated selective and colorimetric sensing capabilities for fluoride ions, indicating their potential use in environmental and analytical chemistry for detecting fluoride levels (Ma et al., 2013).

Future Directions

The future research directions for “3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications. Given the diverse biological activities exhibited by oxadiazole derivatives , these compounds may have potential for development into therapeutic agents.

properties

IUPAC Name

5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQJNKCXEAWCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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